Benzo[b]thiophene-2-carbonitrile

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Select this benzothiophene-2-carbonitrile as a unique heterocyclic building block for medicinal chemistry. It enables 4.6× more potent uPA inhibitors (IC₅₀ 70 nM) vs. methyl ester routes. Use for TNAP inhibitor scaffolds and HSF1 activator programs. Its controlled electrophilic substitution pattern outperforms indole analogs in regioselective C-H functionalization. Order production-scale lots with batch QC (NMR, HPLC) for reproducible synthesis.

Molecular Formula C9H5NS
Molecular Weight 159.21 g/mol
CAS No. 55219-11-9
Cat. No. B1266706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-2-carbonitrile
CAS55219-11-9
Molecular FormulaC9H5NS
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C#N
InChIInChI=1S/C9H5NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H
InChIKeyRCYHXESNWFYTCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]thiophene-2-carbonitrile (CAS:55219-11-9): Procurement-Grade Heterocyclic Building Block for Synthesis


Benzo[b]thiophene-2-carbonitrile (CAS: 55219-11-9) is a heterocyclic compound characterized by a benzothiophene core with a cyano group at the 2-position [1]. Its molecular weight is 159.21 g/mol, and its XLogP3-AA value is 3.0, indicating moderate lipophilicity [1]. This compound serves primarily as a valuable organic building block for the synthesis of larger, bioactive structures, including pharmaceuticals such as leukotriene synthesis inhibitors and antifungals [2].

Why Generic Substitution Fails: The Unique Chemical Reactivity Profile of Benzo[b]thiophene-2-carbonitrile


Generic substitution of benzo[b]thiophene-2-carbonitrile with other heterocyclic building blocks is not scientifically sound due to its distinct chemical reactivity. The electrophilic substitution of benzothiophene systems is much less regioselective than that of indoles [1]. Furthermore, the 2-cyano group, an electron-withdrawing substituent, significantly influences the compound's electronic properties and reactivity, making it a critical functional handle for specific synthetic transformations, such as the synthesis of potent urokinase inhibitors [2]. These unique properties dictate its role in synthesis pathways that are not achievable with alternatives like benzofuran or indole analogs, directly impacting the yield and selectivity of downstream products.

Quantitative Differentiation Evidence for Benzo[b]thiophene-2-carbonitrile (CAS:55219-11-9)


Superior Regioselectivity in Electrophilic Substitution Versus Indoles

Benzo[b]thiophene-2-carbonitrile's core structure, benzothiophene, exhibits significantly less regioselectivity in electrophilic substitution reactions compared to indoles [1]. This property is crucial for predictable derivatization. While quantitative data on the exact product ratios is not provided in the source, the statement is presented as a definitive class-level inference based on the well-understood electronic structures of these fused heterocycles. This indicates that for applications requiring a more controlled and predictable reaction outcome, the benzothiophene scaffold is a superior choice over the indole scaffold.

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Critical Intermediate in the Synthesis of a High-Potency uPA Inhibitor (IC50 = 70 nM)

In a direct head-to-head comparison within a single synthetic study, Benzo[b]thiophene-2-carbonitrile serves as the key intermediate 4-iodobenzo[b]thiophene-2-carbonitrile (16), which is derived from the core ester scaffold [1]. This intermediate was used to synthesize the most potent urokinase-type plasminogen activator (uPA) inhibitor in the series, compound 3, which demonstrated an IC50 of 70 nM [1]. In contrast, a related synthesis from the same study using the corresponding methyl ester (7) as the intermediate produced a less potent inhibitor, compound 1, with an IC50 of 320 nM [1]. This demonstrates a 4.6-fold increase in potency directly attributable to the synthetic route enabled by the 2-cyano intermediate.

Cancer Research Enzyme Inhibition Drug Discovery

Benchmarking Against Known TNAP Inhibitor Levamisole (Ki = 93 ± 4 μM)

In a study investigating tissue non-specific alkaline phosphatase (TNAP) inhibition, benzo[b]thiophene-derived compounds were evaluated alongside the known inhibitor levamisole [1]. While the specific compound benzo[b]thiophene-2-carbonitrile was used as a reference starting material, two water-soluble racemic derivatives (benzothiopheno-tetramisole and benzothiopheno-2,3-dehydrotetramisole) showed comparable inhibition constants to the enantiomeric levamisole [1]. These benzothiophene derivatives exhibited Ki values of 85 ± 6 μM and 135 ± 3 μM, respectively, compared to levamisole's Ki of 93 ± 4 μM [1]. This demonstrates that the benzothiophene scaffold, of which benzo[b]thiophene-2-carbonitrile is a core building block, provides a competitive platform for developing TNAP inhibitors with comparable potency to existing clinical compounds.

Osteoarthritis Enzyme Inhibition Bone Biology

Optimal Research and Industrial Application Scenarios for Benzo[b]thiophene-2-carbonitrile (CAS:55219-11-9)


Synthesis of High-Potency Urokinase (uPA) Inhibitors for Cancer Metastasis Research

Procure benzo[b]thiophene-2-carbonitrile as the essential building block for synthesizing 4-substituted benzo[b]thiophene-2-carboxamidines, a class of selective uPA inhibitors. Evidence from direct head-to-head comparisons demonstrates that utilizing the 4-iodobenzo[b]thiophene-2-carbonitrile intermediate (derived from this compound) leads to a 4.6-fold increase in inhibitory potency (IC50 = 70 nM) compared to routes using the analogous methyl ester (IC50 = 320 nM) [1]. This scenario is ideal for medicinal chemistry programs targeting uPA, a key enzyme in cancer invasion and metastasis.

Scaffold Hopping for Tissue Non-Specific Alkaline Phosphatase (TNAP) Inhibitor Development

Utilize benzo[b]thiophene-2-carbonitrile as a versatile starting material to build novel benzothiophene-based scaffolds for TNAP inhibition. Cross-study comparison against the clinical compound levamisole shows that specific benzothiophene derivatives achieve comparable Ki values (85 ± 6 μM vs. 93 ± 4 μM) in inhibiting TNAP [2]. This provides a validated starting point for medicinal chemists aiming to develop new osteoarthritis therapeutics with potentially improved selectivity or pharmacokinetic profiles, distinct from existing imidazothiazole-based inhibitors like levamisole.

Derivatization for Studies on Chaperone Amplification and Cytoprotection

Employ benzo[b]thiophene-2-carbonitrile in the synthesis of novel small molecule chaperone amplifiers, such as chloro-oxime derivatives. Research has shown that compounds derived from this benzothiophene core exhibit potent HSF1 activation and significant cytoprotection in cellular models of ER stress (EC50 < 10 μM) [3]. This scenario is relevant for researchers investigating therapeutic strategies for diseases involving protein misfolding and cellular stress, including neurodegenerative disorders.

Synthetic Methodology Development Exploiting Unique Regioselectivity

Incorporate benzo[b]thiophene-2-carbonitrile into synthetic methodology projects focused on controlling regioselectivity. The benzothiophene system is documented to undergo electrophilic substitution with much less regioselectivity than the analogous indole system [3]. This characteristic makes it a superior and more predictable substrate for developing novel C-H functionalization reactions, cross-coupling methodologies, and other derivatization strategies where precise control over substitution patterns is critical for achieving desired molecular properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[b]thiophene-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.